molecular formula C10H7F3 B1398786 1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene CAS No. 1260670-86-7

1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene

Cat. No. B1398786
CAS RN: 1260670-86-7
M. Wt: 184.16 g/mol
InChI Key: YNMVELXDPIAJEE-UHFFFAOYSA-N
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Description

1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene (PYT) is a fluorinated aromatic compound that has been widely studied for its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. PYT is an important chemical in the field of organic chemistry, as it is used in a variety of applications, including as a starting material for the synthesis of other compounds and as a reagent for chemical reactions. PYT is also a useful tool for scientific research, as it can be used to study the effects of fluorinated aromatic compounds on biochemical and physiological processes.

Scientific Research Applications

Molecular Structure Analysis

1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene and its derivatives exhibit unique structural characteristics. For instance, the prop-2-yn-1-yl group's orientation in relation to the benzene ring influences molecular interactions and the formation of inversion dimers in crystals. These structural features are crucial for understanding the compound's properties and potential applications in material science and chemistry (Ezhilarasu & Balasubramanian, 2016).

Synthesis and Characterization

Advancements in the synthesis and characterization of this compound derivatives have paved the way for developing new heterocyclic systems. These systems are derived from mixed condensation reactions, offering a chemoselective, regioselective, and stereospecific approach. Their structures have been confirmed through comprehensive techniques like nuclear magnetic resonance and mass spectrometry analysis, highlighting their potential in the field of organic chemistry (Taia et al., 2020).

Material Science and Engineering

In material science, the compound has been used in the synthesis of novel fluorine-containing polyetherimide. This involves a series of reactions and characterizations through technologies like FTIR and DSC. The properties of the novel fluorine-containing polyetherimide are significant for various industrial applications, demonstrating the compound's versatility in material development (Yu Xin-hai, 2010).

Anion Transport and Emission Color Tuning

Modifying this compound derivatives can lead to significant enhancements in anionophoric activity and emission color tuning. These modifications play a crucial role in processes like anion exchange, revealing the compound's potential in applications like sensing and imaging technologies (Peng et al., 2016) (Bae et al., 2014).

Catalytic Applications

The compound and its derivatives have shown potential in catalytic applications, such as the oxidative cyclization of alkynes. This process, catalyzed by platinum and gold, demonstrates the compound's utility in synthetic organic chemistry, providing a pathway to synthesize complex molecules like naphthyl aldehydes and ketones (Taduri et al., 2007).

properties

IUPAC Name

1-prop-2-ynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMVELXDPIAJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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